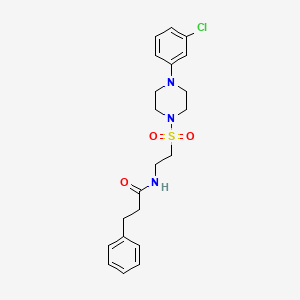

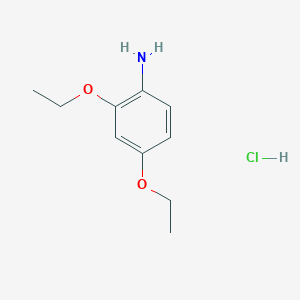

6-Chloro-2-(oxan-4-yl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidinamines are a class of compounds that have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .

Synthesis Analysis

The synthesis of pyrimidinamines often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of pyrimidinamines can vary greatly depending on the specific compound. For example, the InChI code for 4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine is 1S/C10H13ClN2O2/c1-14-9-6-8(11)12-10(13-9)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3 .Chemical Reactions Analysis

Pyrimidinamines undergo various chemical reactions. For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidinamines can vary greatly depending on the specific compound. For example, 4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine has a molecular weight of 228.68 and is a liquid at room temperature .Scientific Research Applications

Pyrimidine Derivatives in Pharmacology

Pyrimidine derivatives, like 6-Chloro-2-(oxan-4-yl)pyrimidin-4-amine, are a substantial class of organic compounds known for their pharmacological diversity. These compounds possess a wide range of pharmacological activities, making the pyrimidine core a promising scaffold for developing new biologically active compounds. They have been used in medical practice and are potential candidates for the development of new drugs due to their antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities (Chiriapkin, 2022).

Anti-inflammatory Applications

Pyrimidines display significant pharmacological effects, including anti-inflammatory activities. Their anti-inflammatory effects are attributed to their inhibitory response against the expression and activities of various vital inflammatory mediators. Detailed structure–activity relationships (SARs) of pyrimidine derivatives have been extensively studied, providing insights for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Anti-Alzheimer's Potential

The pyrimidine scaffold is noted for its potential in addressing neurological disorders, including Alzheimer's disease. Despite extensive research in the field of anti-Alzheimer's drugs, there is still a significant gap in efficacy. Pyrimidine derivatives are being studied for their potential to mitigate adverse effects of anti-Alzheimer's agents or to offer broader perspectives in reducing or rehabilitating neurological disorders (Das et al., 2021).

Tautomerism in Nucleic Acid Bases

The change in tautomeric equilibria of purine and pyrimidine bases due to environmental interactions is a vital aspect of molecular biology. Tautomeric stability of pyrimidine bases influences the stability and mutations in nucleic acids, potentially leading to spontaneous mutation, which is significant for understanding molecular genetics and drug design (Person et al., 1989).

Mechanism of Action

- Target of Action The primary target of 6-Chloro-2-(oxan-4-yl)pyrimidin-4-amine (let’s call it “Compound X”) is likely a specific protein or enzyme within cells. Unfortunately, specific information about the exact target remains elusive in the available literature.

Pharmacokinetics

- Compound X’s degree of lipophilicity allows it to diffuse easily into cells . It demonstrates favorable distribution to the brain, albeit with slightly higher brain protein binding compared to plasma protein binding . Details about its metabolism remain unknown. Information on excretion pathways is lacking.

Safety and Hazards

properties

IUPAC Name |

6-chloro-2-(oxan-4-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-7-5-8(11)13-9(12-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBMKPDMCNEUKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC(=CC(=N2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rac-tert-butyl (3AR,6AR)-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B2575241.png)

![6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde](/img/structure/B2575242.png)

![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one](/img/structure/B2575246.png)

![4-(tert-butyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2575251.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2575257.png)

![4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2575258.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2575259.png)